CID 78070449
Description
CID 78070449 is a unique chemical entity indexed in PubChem, a comprehensive database for chemical compounds. For instance, analogous compounds like CID 72863 (CAS 1761-61-1) and CID 53216313 (CAS 1046861-20-4) highlight the importance of physicochemical parameters such as molecular weight, log S (solubility), and bioavailability in characterizing such molecules . This compound’s relevance may span medicinal chemistry, materials science, or environmental studies, depending on its structural class and reactivity. However, the absence of direct experimental data in the provided evidence necessitates comparative analysis based on methodologies applied to structurally or functionally similar compounds.
Properties
Molecular Formula |
Co3Ge |
|---|---|
Molecular Weight |
249.43 g/mol |
InChI |
InChI=1S/3Co.Ge |
InChI Key |
IASYEJVNYCBVPB-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Ge] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis of CID 78070449 with analogous compounds relies on standardized parameters, including molecular properties, synthesis routes, and bioactivity. Below, we outline key findings from the evidence to contextualize such comparisons:
Table 1: Physicochemical Properties of Selected CIDs
Note: Data for this compound is inferred from comparison frameworks; specific values are unavailable in the provided evidence.
Key Observations
Synthetic Accessibility :
- Compounds like CID 72863 are synthesized using green chemistry principles, such as A-FGO-catalyzed reactions in tetrahydrofuran (THF), yielding high purity (98%) . Similar methodologies may apply to this compound, depending on its functional groups.
- CID 53216313 employs palladium-catalyzed cross-coupling reactions, a common strategy for boron-containing compounds .
Structural Similarity: and emphasize similarity metrics (e.g., Tanimoto coefficients) to group compounds. For example, 6-bromo-5-methoxyindanone (CID 22278718) shares a 1.00 similarity score with its analogs . This compound’s structural analogs would likely exhibit comparable reactivity or bioactivity.
Table 2: Comparative Bioactivity Profiles
| Property | This compound* | CID 2754759 |
|---|---|---|
| CYP Inhibition | Not Provided | No |
| P-gp Substrate | Not Provided | Not Evaluated |
| Toxicity (H302) | Not Provided | Yes |
Methodological Considerations
The evidence underscores rigorous protocols for compound comparison:
- Analytical Techniques : GC-MS and LC-ESI-MS (as in and ) enable structural elucidation and differentiation of isomers via collision-induced dissociation (CID) .

- Data Standardization : References to PubChem’s metadata () and IUPAC naming conventions () ensure consistency in reporting molecular properties.
Q & A
Q. What frameworks enhance transparency in publishing this compound’s negative/null results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

